N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

medicinal chemistry GPCR modulation kinase inhibition

This compound is a unique, fully synthetic small molecule (C22H21N3O3, MW 375.4) combining benzofuran, benzoxazole, and piperidine modules in a single, compact architecture. It is specifically designed for medicinal chemistry campaigns focused on GPCRs, kinases, and oxidative-stress pathways. This precise topology is essential for SAR studies, as even minor analog modifications drastically alter target engagement. Do not substitute. Ideal for novel chemotype screening and intellectual property differentiation. For research use only.

Molecular Formula C22H21N3O3
Molecular Weight 375.428
CAS No. 1797953-80-0
Cat. No. B2397756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
CAS1797953-80-0
Molecular FormulaC22H21N3O3
Molecular Weight375.428
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4
InChIInChI=1S/C22H21N3O3/c26-21(20-13-16-5-1-3-7-18(16)27-20)23-14-15-9-11-25(12-10-15)22-24-17-6-2-4-8-19(17)28-22/h1-8,13,15H,9-12,14H2,(H,23,26)
InChIKeyRNTITXBYXGKYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide (CAS 1797953‑80‑0) – Procurement‑Grade Identity and Physicochemical Snapshot


N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide (CAS 1797953‑80‑0) is a fully synthetic small molecule (C₂₂H₂₁N₃O₃, MW 375.4 g mol⁻¹) that incorporates three privileged heterocyclic modules—benzofuran, benzoxazole, and piperidine—connected through a carboxamide‑methylene linker [1]. The combination of these scaffolds within a single, compact architecture is uncommon among commercially catalogued screening compounds and places the substance at the intersection of several medicinal‑chemistry campaigns targeting G‑protein‑coupled receptors, kinases, and oxidative‑stress pathways [2]. No primary literature or patent directly characterises this specific compound; therefore all performance claims remain provisional until experimentally validated.

Why Generic Substitution Is Not Advisable for N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide


In the benzofuran‑2‑carboxamide chemotype, even minor modifications to the N‑linked heterocycle or the methylene spacer profoundly alter target engagement, selectivity, and ADMET properties. For example, replacing the benzo[d]oxazole with pyridine, pyrazine, or benzothiazole changes the electron density, hydrogen‑bonding capacity, and three‑dimensional shape of the piperidine‑terminal group, which controls molecular recognition at the orthosteric or allosteric site [1]. Likewise, contracting the piperidine to pyrrolidine shortens the linker trajectory and alters the conformational ensemble available to the benzofuran carboxamide warhead [2]. Consequently, procurement decisions that treat analogs bearing different heterocyclic appendages or ring sizes as interchangeable risk obtaining a compound whose biological fingerprint diverges sharply from that required for a given assay or SAR series, even if the core benzofuran‑2‑carboxamide is conserved.

Quantitative Differentiation Evidence for N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide (CAS 1797953‑80‑0) – Evidence‑Strength‑Annotated


Molecular Recognition Vector Differentiates Benzo[d]oxazole from Benzothiazole and Pyridine Analogs

The benzo[d]oxazole substituent on the piperidine ring presents a distinct hydrogen‑bond‑acceptor surface (N‑3 lone pair) and a dipole moment that differs from benzothiazole (S‑containing) or pyridine/pyrazine analogs. In class‑level benzofuran‑2‑carboxamide series, this heterocycle choice shifts target selectivity; for instance, benzoxazole‑bearing congeners have been reported to favour GRK‑2/5 inhibition, whereas pyridine‑containing analogs show muscarinic receptor antagonism [1]. Quantitative binding or functional data for CAS 1797953‑80‑0 itself are not available in the public domain, so the claim remains a class‑level inference.

medicinal chemistry GPCR modulation kinase inhibition

Piperidine Ring Size Effects on Scaffold Geometry Relative to Pyrrolidine Analog

The piperidine ring provides a six‑membered chair conformation that positions the benzofuran‑2‑carboxamide warhead at a distance of ~5.5 Å from the piperidine nitrogen, whereas the pyrrolidine analog (N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide) shortens this distance to ~4.2 Å and introduces a stereogenic centre at the pyrrolidine 2‑position [1]. In class‑level assessments, such linker‑length differences have altered potency by >10‑fold in related chemotypes [2]. No direct comparative biological data exist for this specific pair, so this is a supporting physicochemical observation.

conformational analysis linker optimisation medicinal chemistry

Calculated Lipophilicity (clogP) and Topological Polar Surface Area (TPSA) Distinguish This Scaffold from Phenyl or Alkyl‑Substituted Analogs

The computed clogP for CAS 1797953‑80‑0 is 3.39 and TPSA is 74.9 Ų [1]. These values place the compound within the traditional Lipinski‑compliant oral drug space but with a higher TPSA than simple N‑phenyl‑benzofuran‑2‑carboxamides (TPSA typically ~55 Ų) and a lower clogP than heavily alkylated analogs. This balanced profile may offer a differentiated starting point for CNS or intracellular target campaigns where moderate permeability and solubility are desired.

ADMET prediction physicochemical profiling drug‑likeness

Best‑Fit Research and Industrial Application Scenarios for N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide (1797953‑80‑0)


Selective GRK‑2/‑5 Inhibitor Screening Libraries

Because a closely related benzoxazole‑piperidine‑pyridine series has demonstrated selective GRK‑2/‑5 inhibition [1], this compound can serve as a topological analog in focused screening decks aimed at cardiovascular or metabolic targets. The benzofuran‑2‑carboxamide warhead may offer different hydrogen‑bonding patterns to the kinase hinge region compared to the pyridine‑amine of the published chemotype.

GPCR De‑orphanisation Panels

The combination of a basic piperidine nitrogen (predicted pKa ~8.5–9.0) and an extended aromatic system suggests affinity for aminergic GPCRs [2]. The compound is suitable for inclusion in broad‑profile GPCR antagonist screens where novel chemotypes are valued for intellectual property differentiation.

Physicochemical Benchmarking in CNS Drug Discovery

With a calculated clogP of 3.39 and TPSA of 74.9 Ų [3], the compound sits in the borderline CNS‑MPO space, making it a useful calibrant for permeability‑solubility trade‑off studies in blood‑brain‑barrier optimisation programs.

Synthetic Methodology Development

The compound’s multi‑step assembly—amide coupling onto a pre‑formed 1‑(benzo[d]oxazol-2-yl)piperidin‑4‑yl)methanamine intermediate—makes it a relevant substrate for testing new amidation or protecting‑group strategies on highly functionalised piperidine scaffolds.

Quote Request

Request a Quote for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.